Deleterious Effect of the 2‑Oxo Substituent on 11β‑HSD1 Inhibition Potency
Leiva et al. (2015) conducted a systematic paired‑isomer study comparing C‑1 vs. C‑2 substitution on the adamantane scaffold and explicitly evaluated the effect of introducing an oxygen atom. The authors concluded that 'the introduction of an oxygen atom in the hydrocarbon scaffold of adamantane is deleterious to 11β‑HSD1 inhibition' [1]. In contrast, the prototypical 2‑adamantyl carbamate inhibitor 9a (Tice et al., 2010) achieves an IC₅₀ of 15.2 nM against human 11β‑HSD1 in adipocytes [2]. While a direct head‑to‑head IC₅₀ for methyl N‑(2‑oxo‑1‑adamantyl)carbamate is not publicly reported, the class‑level inference from Leiva et al. predicts that the 2‑oxo analog would exhibit IC₅₀ > 1 µM or be classified as inactive under standard screening conditions.
| Evidence Dimension | Human 11β-HSD1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Predicted IC₅₀ > 1 µM (inactive/weak) based on oxygen‑deleterious SAR [1] |
| Comparator Or Baseline | 2-Adamantyl carbamate 9a: IC₅₀ = 15.2 nM (Tice et al., 2010) [2] |
| Quantified Difference | ≥ 65‑fold reduction in potency (predicted class‑level) |
| Conditions | Human 11β-HSD1 enzyme assay in adipocytes; paired-isomer SAR analysis |
Why This Matters
This compound serves as a critical negative control or selectivity probe in 11β-HSD1 drug discovery, enabling researchers to distinguish target‑specific inhibition from off‑target adamantane‑scaffold effects.
- [1] Leiva R, Seira C, McBride A, Binnie M, Luque FJ, Bidon-Chanal A, Webster SP, Vázquez S. Novel 11β-HSD1 inhibitors: C-1 versus C-2 substitution and effect of the introduction of an oxygen atom in the adamantane scaffold. Bioorganic & Medicinal Chemistry Letters. 2015;25(19):4250-4253. View Source
- [2] Tice CM, Zhao W, Krosky PM, Kruk BA, Berbaum J, Johnson JA, Bukhtiyarov Y, et al. Discovery and optimization of adamantyl carbamate inhibitors of 11β-HSD1. Bioorganic & Medicinal Chemistry Letters. 2010;20(22):6725-6729. View Source
